bPiDDB
Overview
Description
Molecular Structure Analysis
The molecular structure of bPiDDB is represented by the formula C24H38Br2N2 . The compound has a molecular weight of 514.38 .Chemical Reactions Analysis
BPiDDB has been shown to inhibit nicotine-evoked dopamine (DA) release from rat striatal slices . It has also been found to decrease nicotine self-administration in rats .Physical And Chemical Properties Analysis
BPiDDB is a polar, cationic molecule with a molecular weight of 514.38 and a chemical formula of C24H38Br2N2 .Scientific Research Applications
Nicotinic Receptor Antagonist for Tobacco Dependence
bPiDDB, a novel compound, has shown potential in selectively blocking nicotinic acetylcholine receptors that are involved in regulating dopamine release. This has implications for treating tobacco dependence. Studies have demonstrated that bPiDDB can decrease nicotine self-administration in rats without affecting sucrose-maintained responding. This specificity suggests bPiDDB's potential as a lead compound for developing treatments for tobacco addiction (Neugebauer et al., 2006), (Dwoskin et al., 2004).
Impact on Dopamine Release and Locomotor Activity
Research has explored bPiDDB's effects on nicotine-induced changes in dopamine metabolism and locomotor activity. For instance, it was found to attenuate hyperactivity produced by acute and repeated nicotine exposure, though less robustly compared to other compounds. This suggests its role in influencing brain regions associated with reward and addiction (Rahman et al., 2008).
Potential in Drug Abuse Treatment
Further studies have highlighted bPiDDB's role as a potential treatment for nicotine abuse. Despite some toxicity issues with repeated bPiDDB treatment, its analogue, bPiDI, has been evaluated for its pharmacology in the context of nicotine abuse. This underscores the broader potential of bPiDDB and its derivatives in the field of addiction and drug abuse treatment (Wooters et al., 2011).
Blood-Brain Barrier Permeation
An interesting aspect of bPiDDB's pharmacology is its ability to penetrate the blood-brain barrier (BBB). Studies have shown that bPiDDB, being a polar, charged molecule, can undergo facilitated transport across the BBB. This highlights its potential effectiveness in central nervous system-targeted therapies (Lockman et al., 2008).
properties
IUPAC Name |
3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bPiDDB |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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